Cas no 1196146-87-8 (6-chlorofuro[2,3-b]pyridin-3-one)
![6-chlorofuro[2,3-b]pyridin-3-one structure](https://ja.kuujia.com/scimg/cas/1196146-87-8x500.png)
6-chlorofuro[2,3-b]pyridin-3-one 化学的及び物理的性質
名前と識別子
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- 6-chlorofuro[2,3-b]pyridin-3-one
- 1196146-87-8
- DB-129499
- IQOZHILPRGBCEU-UHFFFAOYSA-N
- AB70109
- 6-CHLOROFURO[2,3-B]PYRIDIN-3(2H)-ONE
- F81840
- SCHEMBL14661366
- 6-CHLORO-FURO[2,3-B]PYRIDIN-3-ONE
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- MDL: MFCD13190277
- インチ: InChI=1S/C7H4ClNO2/c8-6-2-1-4-5(10)3-11-7(4)9-6/h1-2H,3H2
- InChIKey: IQOZHILPRGBCEU-UHFFFAOYSA-N
計算された属性
- 精确分子量: 168.9930561g/mol
- 同位素质量: 168.9930561g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 39.2Ų
6-chlorofuro[2,3-b]pyridin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D783682-5g |
6-chlorofuro[2,3-b]pyridin-3-one |
1196146-87-8 | 95% | 5g |
$1680 | 2024-08-03 | |
eNovation Chemicals LLC | Y1104556-1g |
6-chlorofuro[2,3-b]pyridin-3(2H)-one |
1196146-87-8 | 95% | 1g |
$1250 | 2025-02-20 | |
eNovation Chemicals LLC | Y1104556-1g |
6-chlorofuro[2,3-b]pyridin-3(2H)-one |
1196146-87-8 | 95% | 1g |
$1250 | 2025-03-01 | |
eNovation Chemicals LLC | D783682-5g |
6-chlorofuro[2,3-b]pyridin-3-one |
1196146-87-8 | 95% | 5g |
$1680 | 2025-02-22 | |
eNovation Chemicals LLC | Y1104556-1g |
6-chlorofuro[2,3-b]pyridin-3(2H)-one |
1196146-87-8 | 95% | 1g |
$1000 | 2024-07-23 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02569-5g |
6-chlorofuro[2,3-b]pyridin-3-one |
1196146-87-8 | 95% | 5g |
$1977 | 2023-09-07 | |
eNovation Chemicals LLC | D783682-5g |
6-chlorofuro[2,3-b]pyridin-3-one |
1196146-87-8 | 95% | 5g |
$1680 | 2025-02-20 |
6-chlorofuro[2,3-b]pyridin-3-one 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
6-chlorofuro[2,3-b]pyridin-3-oneに関する追加情報
6-Chlorofuro[2,3-b]pyridin-3-one: A Comprehensive Overview
6-Chlorofuro[2,3-b]pyridin-3-one (CAS No. 1196146-87-8) is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the family of furofuranopyridones, which are known for their diverse biological activities and potential applications in drug discovery. The molecule features a fused bicyclic system comprising a pyridine ring and a furan ring, with a chlorine substituent at the 6-position and a ketone group at the 3-position. These structural elements contribute to its intriguing chemical properties and biological functionalities.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-chlorofuro[2,3-b]pyridin-3-one and its analogs. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance yield but also reduce reaction times, making the compound more accessible for further studies. The structural flexibility of furo[2,3-b]pyridin-3-one derivatives has been exploited to design molecules with improved pharmacokinetic profiles, which are critical for drug development.
The biological activity of 6-chlorofuro[2,3-b]pyridin-3-one has been extensively investigated in recent years. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of key inflammatory pathways such as COX-2 and NF-κB. Additionally, this compound exhibits promising anticancer properties by targeting specific oncogenic signaling pathways and inducing apoptosis in cancer cells. Its ability to modulate cellular processes without significant toxicity makes it a valuable candidate for therapeutic interventions.
One of the most exciting developments involving 6-chlorofuro[2,3-b]pyridin-3-one is its application in targeted drug delivery systems. By conjugating this compound with nanoparticles or biodegradable polymers, researchers have created drug delivery vehicles that enhance bioavailability and reduce side effects. These innovations highlight the versatility of furo[2,3-b]pyridin-3-one derivatives in addressing unmet medical needs.
In conclusion, 6-chlorofuro[2,3-b]pyridin-3-one (CAS No. 1196146-87-8) stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with cutting-edge synthetic methodologies and promising biological activities, positions it as a key player in the development of novel therapeutics. As research continues to unfold, this compound is expected to pave the way for innovative solutions in medicine and beyond.
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